
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate is an organic compound that contains both ester and nitrile functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate can be achieved through several methods. One common approach involves the reaction of diethyl malonate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to introduce the cyanoethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of adhesives, coatings, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate involves its ability to participate in various chemical reactions due to the presence of both ester and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the additional cyanoethyl group.
Diethyl malonate: Contains ester groups but lacks nitrile groups.
Ethyl 2-cyanoacrylate: Contains a cyano group but has different reactivity due to the presence of an acrylate group.
Uniqueness
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate is unique due to the presence of both ester and nitrile groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
62934-87-6 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12(18)10-14(3,4)15(11-17,8-7-9-16)13(19)21-6-2/h5-8,10H2,1-4H3 |
InChI Key |
DHAXTJUXWSQJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(CCC#N)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


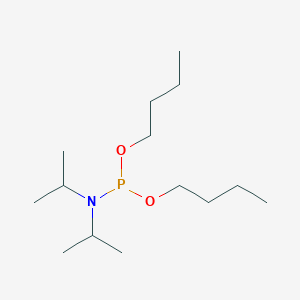

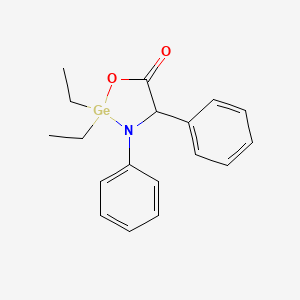
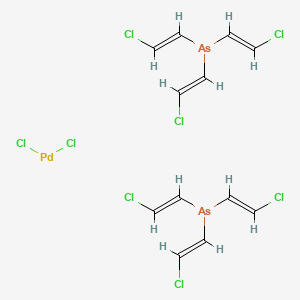
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
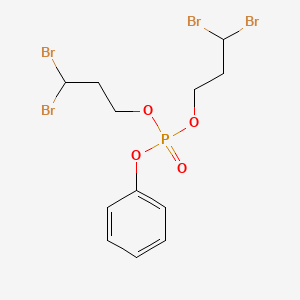

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
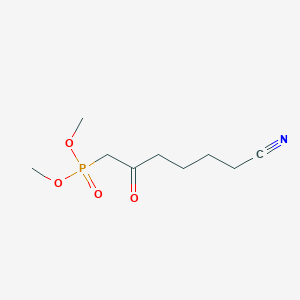
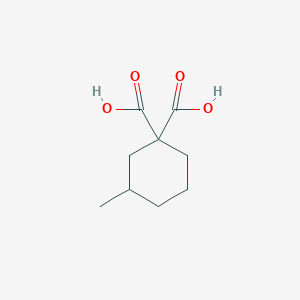


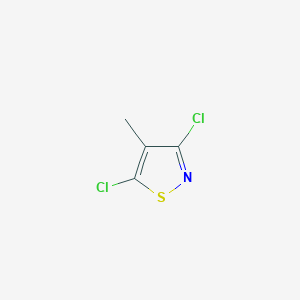
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
